molecular formula C10H9NO4 B13952234 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid CAS No. 740052-12-4

3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13952234
CAS No.: 740052-12-4
M. Wt: 207.18 g/mol
InChI Key: WHZAWCWMEXEACZ-UHFFFAOYSA-N
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Description

3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused furan and pyridine ring system. The parent compound, furo[2,3-c]pyridine-2-carboxylic acid, has a molecular formula of C₈H₅NO₃, a molecular weight of 163.13 g/mol, and is characterized by its fused bicyclic structure and carboxylic acid functionality .

Properties

CAS No.

740052-12-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-ethoxyfuro[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-2-14-8-6-3-4-11-5-7(6)15-9(8)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

WHZAWCWMEXEACZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-pyridinecarboxylate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the furo[2,3-c]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furan or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furo[2,3-c]pyridine derivatives.

Scientific Research Applications

3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Furo[2,3-c]pyridine-2-carboxylic Acid

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference CAS/Data Source
Furo[2,3-c]pyridine-2-carboxylic acid None (parent compound) C₈H₅NO₃ 163.13 Acidic, used as a synthetic intermediate 112372-15-3
Furo[2,3-c]pyridine-5-carboxaldehyde Aldehyde at position 5 C₉H₅NO₃ 175.14 Higher reactivity for nucleophilic addition 478148-61-7
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy at position 5 (pyrrolo core) C₉H₈N₂O₃ 192.17 80% synthesis yield; enhanced solubility vs. chloro analog
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Ethyl ester, amino at position 3 (thieno core) C₁₀H₁₀N₂O₂S 222.26 Ester precursor for amidation reactions 78790-83-7
Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate Methyl at position 3 (thieno core) C₁₀H₉NO₂S 207.25 Melting point 128–129°C; pKa ~3.69 111043-08-4

Key Observations :

  • Core Heterocycle Differences: Replacing the furan ring with pyrrolo or thieno systems alters electronic properties.
  • Substituent Effects : Ethoxy/methoxy groups enhance lipophilicity compared to carboxylic acids. For example, 5-methoxy-pyrrolo analogs achieve 80% synthesis yield under reflux conditions, whereas chloro-substituted analogs yield 71% .
  • Functional Group Reactivity : Carboxaldehyde derivatives (CAS 478148-61-7) enable further functionalization, while ethyl esters (e.g., ) serve as intermediates for amide coupling .

Physicochemical Properties

  • Acidity : The carboxylic acid group in furo[2,3-c]pyridine-2-carboxylic acid (pKa ~3–4 inferred from analogs ) facilitates salt formation, enhancing aqueous solubility.
  • Thermal Stability: Methyl thieno[2,3-c]pyridine esters exhibit melting points >120°C, suggesting similar thermal stability for ethoxy-furo analogs .
  • Solubility : Methoxy and ethoxy substituents increase lipophilicity (logP) compared to polar carboxylic acids, impacting bioavailability .

Biological Activity

3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a furo-pyridine structure with an ethoxy and carboxylic acid functional group, which may contribute to its biological activity. The molecular formula is C12H13NO4, and its molecular weight is approximately 233.24 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, a study evaluated various 2-pyridone-3-carboxylic acid derivatives against Gram-positive and Gram-negative bacteria, revealing that certain derivatives showed excellent activity against Staphylococcus aureus and Escherichia coli . Although specific data for 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid is limited, its structural similarity suggests potential effectiveness.

CompoundTarget OrganismActivity Level
4pStaphylococcus aureusHigh
5cEscherichia coliModerate

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been investigated in various models. For example, pyridine derivatives have shown to inhibit pro-inflammatory cytokines in vitro. While specific studies on 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid are lacking, the presence of the furo and pyridine rings may enhance its ability to modulate inflammatory pathways.

Anticancer Activity

Compounds featuring carboxylic acid functionalities have been studied for their anticancer properties. A study indicated that certain pyridine derivatives could inhibit cancer cell proliferation through apoptosis induction . The mechanism often involves interaction with DNA or inhibition of specific enzymes involved in cell cycle regulation.

Case Studies

  • Antimicrobial Screening : A library of 2-pyridone-3-carboxylic acids was synthesized and evaluated for antimicrobial properties against various pathogens. Among them, compounds with structural similarities to 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid exhibited promising results against S. aureus .
  • In Silico Studies : Molecular docking studies have shown that compounds similar to 3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid can effectively bind to bacterial DNA gyrase, suggesting a potential mechanism for their antimicrobial action .

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